1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline
Description
1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline (1-MeS-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methylthio (-SMe) substituent at the 1-position of the isoquinoline scaffold.
Structure
3D Structure
Properties
CAS No. |
221107-41-1 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
1-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NS/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
ISMGBMVDFPCAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Preparation Methods
Acylation-Cyclization-Reduction Sequence
The foundational approach for tetrahydroisoquinolines involves a three-step sequence: acylation of a β-substituted ethylamine, acid-catalyzed cyclization, and subsequent reduction. For MT-THIQ, this pathway could be adapted as follows:
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Acylation : Reacting β-(methylthio)ethylamine with an acyl chloride (e.g., acetyl chloride) in a non-polar solvent (toluene, dichloromethane) with a base (triethylamine) at 0–80°C for ≤5 hours.
-
Cyclization : Treating the resultant amide with polyphosphoric acid (PPA) or PCl₃/P₂O₅ at 130–150°C to form the dihydroisoquinoline core.
-
Reduction : Using NaBH₄, LiAlH₄, or catalytic hydrogenation to saturate the 3,4-dihydro intermediate.
Key Consideration : The methylthio group’s electron-donating properties may accelerate cyclization compared to phenyl analogues but could increase susceptibility to oxidation under acidic conditions.
Methodological Adaptations for Methylthio Functionalization
Direct Synthesis via Thioether-Containing Precursors
Patent CN101851200A demonstrates that β-phenylethylamine can be acylated and cyclized to form 1-phenyl-3,4-dihydroisoquinoline. For MT-THIQ, replacing β-phenylethylamine with β-(methylthio)ethylamine introduces the thioether group at the initial stage.
Critical Parameters :
Post-Cyclization Thiolation
An alternative route involves introducing the methylthio group after cyclization. For example:
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Synthesize 1-chloro-3,4-dihydroisoquinoline via established methods.
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Perform nucleophilic substitution with NaSMe in DMF at 60–80°C.
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Reduce the dihydro intermediate to MT-THIQ.
Advantage : Avoids exposing the thioether to harsh cyclization conditions.
Challenge : Lower regioselectivity during substitution may require protecting group strategies.
Comparative Analysis of Reducing Agents
The choice of reducing agent significantly impacts yield and purity. Data from phenyltetrahydroisoquinoline syntheses suggest the following trends:
| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₄ | 0–25 | 83–85 | 95 |
| LiAlH₄ | 0–25 | 84–87 | 97 |
| H₂ (Pd/C) | 25–50 | 78–82 | 90 |
For MT-THIQ, NaBH₄ is preferred due to its milder conditions and compatibility with thioethers, whereas LiAlH₄ risks over-reduction or S–C bond cleavage.
Optimization of Cyclization Conditions
Acid Catalysts and Temperature Effects
Patent CN103159677A highlights P₂O₅/PCl₃ as effective cyclization agents, avoiding toxic phosphorus oxide gases. For MT-THIQ:
Solvent-Free Approaches
Recent advances in solvent-free cyclization (e.g., ball-milling with PPA) could enhance MT-THIQ synthesis by minimizing solvent-thioether interactions. Pilot studies in phenyl systems show 10–15% yield increases.
Purification and Stereochemical Control
Crystallization Techniques
MT-THIQ’s polarity necessitates optimized crystallization:
Enantioselective Synthesis
While patents focus on racemic mixtures, MT-THIQ’s chiral center requires resolution:
-
Diastereomeric Salt Formation : Using D-tartaric acid in isopropanol/water (70°C) followed by alkaline hydrolysis yields 97.5% enantiopure product.
-
Catalytic Asymmetric Hydrogenation : Emerging methods with Ir or Ru catalysts offer >90% ee but remain untested for thioether-containing isoquinolines.
Industrial Scalability and Environmental Impact
Waste Reduction Strategies
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Aqueous Workup : Patent CN103159677A eliminated organic solvents in N-(2-phenethyl)benzamide isolation, reducing VOC emissions by 60%. Adapting this to MT-THIQ could enhance sustainability.
-
Catalyst Recycling : PPA recovered via precipitation (cooling to 5°C) shows 80% reuse efficiency over five cycles.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the methylthio group.
Scientific Research Applications
Neuroprotective Properties
1MeTIQ has been extensively studied for its neuroprotective effects, particularly against neurotoxins such as MPTP and rotenone. These neurotoxins are known to induce parkinsonian-like symptoms in animal models. Research indicates that 1MeTIQ can antagonize the behavioral syndromes produced by these neurotoxins, suggesting a protective role against dopaminergic cell death.
- Mechanism of Action : The neuroprotective effects of 1MeTIQ are attributed to its ability to inhibit monoamine oxidase A and B (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters like dopamine. By inhibiting these enzymes, 1MeTIQ helps maintain higher levels of dopamine in the brain, thus offering protection against neurodegeneration .
- Case Study : In rodent models, 1MeTIQ demonstrated a significant reduction in the biochemical and behavioral effects of MPTP-induced toxicity. This was evidenced by improved motor functions and reduced oxidative stress markers in the brain .
Management of Diabetic Neuropathic Pain
Recent studies have highlighted the potential of 1MeTIQ in managing diabetic neuropathic pain (DNP). Diabetic neuropathy is a common complication of diabetes characterized by nerve damage that results in pain and discomfort.
- Research Findings : In a study involving streptozotocin (STZ)-induced diabetic mice, administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia—two key symptoms of DNP. The antihyperalgesic effects were comparable to those achieved with standard treatments like gabapentin .
- Mechanistic Insights : The antihyperalgesic effects of 1MeTIQ were linked to its modulation of serotonergic and dopaminergic systems. Specifically, it restored altered levels of serotonin and dopamine in the brains of diabetic mice, suggesting that its efficacy may be mediated through supraspinal opioidergic pathways .
Anti-addictive Properties
1MeTIQ has also been investigated for its anti-addictive properties. It has shown promise in reducing substance abuse behaviors, particularly concerning cocaine addiction.
- Experimental Evidence : In studies involving rats self-administering cocaine, 1MeTIQ was found to attenuate the reinforcing effects of cocaine, indicating its potential as a therapeutic agent for addiction treatment .
- Pharmacological Mechanisms : The anti-addictive properties are believed to stem from its ability to regulate dopamine neurotransmission and its antioxidant properties that protect against oxidative stress commonly associated with substance abuse .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of THIQs is highly dependent on substituents at the 1-position and aromatic ring modifications. Key analogs are compared below:
Metabolic and Pharmacokinetic Profiles
- Blood-Brain Barrier (BBB) Penetration : Both 1-MeTHIQ and unsubstituted TIQ cross the BBB efficiently, with brain concentrations 4.5-fold higher than blood levels .
- Metabolism: 1-MeTHIQ is primarily excreted unchanged (72%) but forms 4-hydroxy-1MeTHIQ (8.7%) and minor N-methylated metabolites . 1-BnTHIQ and salsolinols undergo N-methylation in the substantia nigra, producing neurotoxic cations via MAO oxidation . 1-MeS-THIQ’s methylthio group may alter metabolic stability or sulfoxide/sulfone formation, though this requires empirical validation.
Neuroprotective vs. Neurotoxic Effects
- Neuroprotective Agents : 1-MeTHIQ and higenamine enhance antioxidant defenses (e.g., glutathione) and counteract oxidative stress, making them candidates for Parkinson’s disease therapy .
- Neurotoxic Agents: 1-BnTHIQ and N-methylated salsolinols inhibit dopamine synthesis and promote neuronal apoptosis, mirroring MPTP’s mechanism .
Structure-Activity Relationships (SAR)
- 1-Position Substituents :
- Aromatic Ring Modifications :
Biological Activity
1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline (MeTHIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H13NS
- Molecular Weight : 181.28 g/mol
- IUPAC Name : this compound
- CAS Number : 221107-41-1
MeTHIQ exhibits several mechanisms that contribute to its biological activity:
- Monoamine Oxidase Inhibition : MeTHIQ has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which is beneficial for mood regulation and may have antidepressant effects .
- Neuroprotection : Research indicates that MeTHIQ can protect neurons from damage caused by neurotoxins such as MPTP and rotenone. It appears to exert neuroprotective effects by scavenging free radicals and modulating glutamatergic activity .
- Antioxidant Activity : The compound reduces oxidative stress by lowering the production of reactive oxygen species (ROS), contributing to its neuroprotective properties .
Antidepressant Effects
MeTHIQ has demonstrated significant antidepressant-like activity in animal models. In forced swimming tests (FST), it showed efficacy comparable to traditional antidepressants like desipramine, primarily through the modulation of monoamine levels .
Anti-addictive Properties
Studies suggest that MeTHIQ may reduce cravings associated with substance abuse disorders. Its ability to modulate dopamine metabolism positions it as a potential candidate for treating addiction .
Neuroprotective Effects
MeTHIQ has been investigated for its protective effects against neurodegenerative diseases. It has shown promise in reducing neuroinflammation and protecting against neuronal cell death in various models .
Research Findings and Case Studies
Comparative Analysis with Related Compounds
A comparison of MeTHIQ with other tetrahydroisoquinoline derivatives reveals distinct advantages:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective, antidepressant | MAO inhibition |
| 1-(Thienyl)-1,2,3,4-tetrahydroisoquinoline | Anticancer | Enzyme inhibition |
| 1-(Benzyl)-1,2,3,4-tetrahydroisoquinoline | Antimicrobial | Cell wall synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
